Benzo[g]quinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2637-32-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[g]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)11-5-6-15-13-8-10-4-2-1-3-9(10)7-12(11)13/h1-8H,(H,16,17) |
InChI Key |
OCFQGLJYVMEAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC=N3)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo G Quinoline 4 Carboxylic Acid and Its Analogs
Classical and Contemporary Approaches to Benzo[g]quinoline-4-carboxylic Acid Synthesis
Traditional methods for constructing the quinoline-4-carboxylic acid core, such as the Doebner and Pfitzinger reactions, remain fundamental in synthetic organic chemistry. imist.ma Contemporary modifications and the development of multicomponent reactions have further expanded the synthetic chemist's toolbox, offering improved yields and broader substrate scopes. imist.matandfonline.com
Doebner Reaction and its Modifications
The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone for the synthesis of quinoline-4-carboxylic acids. bohrium.com In the context of this compound, the reaction would utilize a 2-naphthylamine (B18577) as the amine component. The general mechanism involves the initial formation of an α,β-unsaturated carboxylic acid from the aldehyde and pyruvic acid, followed by a Michael addition of the amine and subsequent cyclization and oxidation to yield the final quinoline (B57606) ring system.
However, the classical Doebner reaction can be limited by low yields, particularly when using anilines (or naphthylamines) with electron-withdrawing groups. nih.govacs.org To overcome these limitations, several modifications have been developed. One significant advancement is the Doebner hydrogen-transfer reaction, which improves yields for electron-deficient anilines by optimizing the reaction mechanism involving the oxidation of a dihydroquinoline intermediate. nih.govacs.org
Recent research has focused on developing more efficient and environmentally friendly versions of the Doebner reaction. tandfonline.comtandfonline.com A modified, one-pot multicomponent Doebner hydrogen transfer strategy employs p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com This approach offers excellent conversion rates and shorter reaction times, particularly for aryl amines with electron-donating groups, which are often sluggish in other protocols. tandfonline.comtandfonline.com The choice of acid catalyst and solvent system has been shown to be crucial for optimizing the reaction, with various Lewis and Brønsted acids being explored. tandfonline.comacs.orgtandfonline.com
Table 1: Comparison of Catalysts in a Modified Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis Data based on model reactions for quinoline-4-carboxylic acid synthesis which are applicable to its benzo[g] analog.
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Water/Ethylene Glycol | 3 | 85 | tandfonline.comtandfonline.com |
| BF₃·THF | MeCN | 20-24 | ~50-82 | acs.org |
| H₂NSO₃H | Not specified | 24 | Low Yield | nih.govacs.org |
| None | Ethanol (reflux) | 24 | Low Yield | nih.govacs.org |
Pfitzinger Reaction and its Applicability for this compound Derivatives
The Pfitzinger reaction provides another classical route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. jocpr.comwikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline-4-carboxylic acid. wikipedia.org
To synthesize this compound using this method, one would theoretically start with a benz[f]isatin, which already contains the fused naphthalene (B1677914) ring system. The condensation of this substrate with a suitable carbonyl compound (e.g., pyruvic acid) would then lead to the desired benzo[g]quinoline scaffold. The Pfitzinger reaction is a convenient one-pot synthesis, and it has been successfully applied to prepare various fused quinoline-4-carboxylic acid derivatives. jocpr.com However, a limitation of this reaction is its reliance on basic conditions, which may not be compatible with substrates bearing base-labile functional groups. nih.gov
Multicomponent Condensation Reactions for this compound Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comtandfonline.comrsc.org The synthesis of quinoline derivatives, including the this compound scaffold, is well-suited to MCR strategies. rsc.org
Many MCRs for quinoline-4-carboxylic acids are based on the Doebner reaction, combining an amine, an aldehyde, and pyruvic acid in one pot. tandfonline.com These reactions are attractive for their operational simplicity and the ability to create diverse molecular libraries by varying the starting components. tandfonline.comtandfonline.com For instance, an eco-friendly, one-pot MCR has been developed using p-TSA as a catalyst in a green solvent mixture, providing high yields of quinoline-4-carboxylic acids. tandfonline.com
Furthermore, three-component condensations have been developed for the synthesis of related fused heterocyclic systems like benzo[f]quinoline (B1222042) derivatives, demonstrating the versatility of this approach. researchgate.net A reaction involving tetronic acid, naphthalen-2-amine, and formaldehyde (B43269) can selectively produce benzo[f]quinoline-2-carboxylic acid derivatives, highlighting the potential for MCRs to build complex polycyclic structures. researchgate.net The principles of these reactions can be adapted to target the specific this compound isomer by selecting the appropriate starting materials.
Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For this compound, this involves the use of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency and reduce environmental impact. imist.ma
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. rasayanjournal.co.inacs.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgresearchgate.net
This technology has been successfully applied to the multicomponent synthesis of quinoline-4-carboxylic acid derivatives. rsc.orgresearchgate.net For example, a one-pot, three-component reaction of an aromatic aldehyde, a substituted aniline (B41778), and pyruvic acid using p-TSA as a catalyst under microwave irradiation at 80°C furnished the desired products in good yields (50-80%) in just 3-4 minutes. rsc.org The conventional heating method for the same reaction required several hours to overnight. rsc.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in This approach avoids the use of harmful organic solvents and simplifies the work-up process, making it a highly efficient and green protocol. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave Irradiation (80°C) | p-TSA | 3-4 min | 50-80 | rsc.org |
| Conventional Heating | p-TSA | 3 h to overnight | Not specified | rsc.org |
| Microwave Irradiation (100°C) | YbCl₃ | 4 min | 80-95 | rsc.org |
| Conventional Heating (Oil Bath) | YbCl₃ | 60 min | Lower than MAOS | rsc.org |
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonochemistry, is another green technique that enhances chemical reactions through the phenomenon of acoustic cavitation. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net
Ultrasound-assisted synthesis has been employed for various heterocyclic systems, offering advantages such as excellent yields, significantly reduced reaction times, and milder reaction conditions, often in aqueous media. nih.gov For example, a catalyst-free, multicomponent synthesis of dihydroquinolines was achieved in high yields (90-97%) by irradiating the reactants with ultrasound in water at 60°C. nih.gov The use of ultrasound can lead to a dramatic decrease in reaction time and the amount of solvent required compared to conventional methods. researchgate.net These eco-friendly attributes make sonochemistry a promising approach for the efficient and sustainable synthesis of this compound and its derivatives. researchgate.net
Solvent-Free and Environmentally Conscious Catalytic Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline-4-carboxylic acid derivatives, a class of compounds to which this compound belongs. These strategies aim to reduce waste, energy consumption, and the use of hazardous organic solvents. researchgate.net One notable approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation or specialized catalysts. researchgate.netresearchgate.net
For instance, a one-pot, three-component reaction for synthesizing 2-arylquinoline-4-carboxylic acids has been developed using a novel magnetic nanoparticle-supported catalyst under solvent-free conditions. This method offers high yields (84-93%) and significantly reduced reaction times (12-30 minutes). researchgate.net The avoidance of volatile and often toxic organic solvents not only reduces environmental pollution but also simplifies product isolation and purification, making the process more efficient and economical. researchgate.net Furthermore, the use of water as a solvent, when feasible, represents another significant step towards a greener synthesis. researchgate.netnih.gov
Catalyst Systems in this compound Synthesis
The choice of catalyst is pivotal in directing the outcome and efficiency of the synthesis of this compound and its analogs. Modern methodologies employ a range of catalysts, from simple organic molecules to complex metal-based and nanoparticle systems.
Organocatalysis (e.g., p-Toluenesulfonic Acid)
Organocatalysts have emerged as a powerful tool in organic synthesis due to their low toxicity, stability, and availability. p-Toluenesulfonic acid (p-TSA) is a prime example of an efficient, non-hazardous, and readily accessible organocatalyst used for preparing quinoline-4-carboxylic acid derivatives. researchgate.net It effectively catalyzes the one-pot, three-component Doebner reaction of an aromatic amine (like a naphthylamine for the benzo[g] scaffold), an aldehyde, and pyruvic acid. researchgate.netacs.org
The use of p-TSA, particularly in conjunction with microwave irradiation, offers several advantages, including high yields, straightforward work-up procedures, and short reaction times, while avoiding the need for hazardous organic solvents. researchgate.net Homogeneous acid catalysts like p-toluenesulfonic acid are conventionally used for esterification and transesterification reactions, showcasing their versatility in acid-catalyzed transformations. ajgreenchem.com
Metal-Based Catalysis (e.g., Palladium-on-Carbon, Indium(III) Chloride)
Metal-based catalysts are widely used for their high activity and selectivity in forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in quinoline synthesis.
Indium(III) Chloride (InCl3) has gained attention as a versatile Lewis acid catalyst for quinoline synthesis. thieme-connect.comrsc.org It is particularly effective in Povarov-like cyclization reactions to produce quinoline-4-carboxylic acid derivatives. thieme-connect.com Theoretical and spectroscopic studies suggest that InCl3 facilitates the cyclization by acting as a chelating agent between the reactants. thieme-connect.com This catalyst is often used with microwave activation to achieve rapid synthesis under mild conditions. thieme-connect.com A key advantage of some indium-catalyzed systems is the potential for catalyst recycling, adding to the environmental friendliness of the method.
Palladium-on-Carbon (Pd/C) is a well-known heterogeneous catalyst, though its primary application in this context is often in hydrogenation steps rather than the core quinoline ring formation. For example, in multi-step syntheses, a nitro group on a precursor can be reduced to an amino group using Pd/C, which then undergoes cyclization to form a quinoline ring system. nih.gov Palladium catalysts, in general, are instrumental in a variety of modern synthetic reactions, including C-H functionalization and coupling reactions that can be adapted to build complex quinoline derivatives. nih.govrsc.orgnih.gov For instance, palladium-catalyzed reactions have been developed for the direct C-H arylation of quinoline N-oxides, demonstrating the power of palladium in modifying the quinoline scaffold, even if not forming the initial ring. acs.orgacs.org
Nanoparticle-Supported Catalysts (e.g., Fe3O4@SiO2@(CH2)3–urea (B33335)–thiazole sulfonic acid chloride)
To bridge the gap between homogeneous and heterogeneous catalysis, nanoparticle-supported catalysts have been developed, offering high activity and easy separation and recyclability. A novel ionically tagged magnetic nanoparticle, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, has been specifically designed for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids. researchgate.netresearchgate.net
This catalyst operates efficiently under solvent-free conditions and can be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. mtroyal.canih.gov The catalyst's structure, featuring a magnetic core, a silica (B1680970) shell, and a functionalized organic linker, provides a robust and highly effective system for green synthesis. researchgate.netnih.gov The synthesis proceeds via a proposed anomeric-based oxidation mechanism, showcasing the sophisticated design of these modern catalytic systems. researchgate.net
| Catalyst Type | Example | Key Advantages | Typical Reaction |
|---|---|---|---|
| Organocatalyst | p-Toluenesulfonic Acid (p-TSA) | Low toxicity, accessible, high yields, simple work-up. researchgate.net | Doebner Reaction researchgate.net |
| Metal-Based | Indium(III) Chloride (InCl3) | Mild conditions, rapid (with microwave), acts as chelating agent. thieme-connect.com | Povarov-like Cyclization thieme-connect.com |
| Metal-Based | Palladium-on-Carbon (Pd/C) | Effective for hydrogenation steps in multi-step synthesis. nih.gov | Nitro group reduction nih.gov |
| Nanoparticle-Supported | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Solvent-free, high yield, short reaction time, reusable. researchgate.net | One-pot Doebner-type reaction researchgate.net |
Regioselective Synthesis Strategies for Substituted this compound
Achieving regioselectivity is a critical challenge in the synthesis of substituted polycyclic aromatic nitrogen heterocycles like this compound. The substitution pattern on the final molecule is determined by the structure of the precursors and the reaction mechanism.
The synthesis of benzo[g]quinolines typically involves the reaction of a 2-naphthylamine derivative with other components. The inherent electronic properties and steric hindrance of substituents on the naphthylamine ring dictate the position of the cyclization, leading to the desired regioisomer. For instance, in related Pictet-Spengler type reactions for synthesizing fused heterocyclic systems, the choice of catalyst and the electronic nature of substituents on the aromatic amine and aldehyde components are crucial for controlling the regiochemical outcome. rsc.org
Similarly, in the synthesis of the isomeric benzo[h]quinolines from 1-naphthylamine (B1663977), it has been shown that steric bulk and the electron density of the ring system can lead to exclusive ring closure at a specific position. By carefully designing the starting materials, specific substitution patterns can be achieved. This principle is directly applicable to the synthesis of substituted this compound, where the substituents on the 2-naphthylamine precursor will direct the annulation process, allowing for the controlled construction of specifically functionalized derivatives.
Derivatization Strategies and Structural Diversification of Benzo G Quinoline 4 Carboxylic Acid
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the benzo[g]quinoline scaffold is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups. These modifications are crucial for altering the physicochemical properties and biological activities of the parent compound.
Amidation and Esterification Reactions
The conversion of the carboxylic acid to amides and esters is a fundamental strategy for derivatization. These reactions are typically achieved through the activation of the carboxylic acid followed by reaction with a suitable amine or alcohol.
Amidation is a widely used transformation to introduce amide functionalities. rsc.org This is often accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent. For instance, the reaction of a carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) facilitates amide bond formation under mild conditions. mdpi.comlibretexts.org Another approach involves heating the carboxylic acid with an amine, which can directly lead to the formation of an amide bond through the dehydration of the intermediate ammonium (B1175870) salt. libretexts.orgyoutube.com
The synthesis of various amide derivatives from different carboxylic acids and amines has been reported with good to excellent yields. lookchemmall.com For example, the amidation of benzoic acid with various amines using a pyridazinone-based coupling agent has been shown to be highly efficient. lookchemmall.com These methods are generally applicable to heterocyclic carboxylic acids like Benzo[g]quinoline-4-carboxylic acid.
Esterification reactions are employed to convert the carboxylic acid into its corresponding ester derivatives. This can be achieved through several methods, including Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst. researchgate.net Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. One-pot synthesis methods have also been developed for the direct conversion of isatin (B1672199) derivatives and 1,3-dicarbonyl compounds into quinoline-4-carboxylates in the presence of a catalyst like trimethylchlorosilane (TMSCl). researchgate.net The construction of quinoline-4-carboxylic ester-linked covalent organic frameworks has been achieved through the Doebner–von Miller reaction, highlighting the versatility of ester formation. rsc.org
| Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Amine, Coupling Agent (e.g., DCC, CDI) | Amidation | Amide | mdpi.comlibretexts.org |
| Amine, Heat | Amidation | Amide | libretexts.orgyoutube.com |
| Pyridazinone-based coupling agent | Amidation | Amide | lookchemmall.com |
| Alcohol, Acid Catalyst | Esterification | Ester | researchgate.net |
| Alkyl Halide, Base | Esterification | Ester | |
| Isatin, 1,3-Dicarbonyl, TMSCl | One-pot Esterification | Ester | researchgate.net |
| Doebner–von Miller reaction | Esterification | Ester-linked COF | rsc.org |
Synthesis of Other Carboxylic Acid Derivatives
Beyond amides and esters, the carboxylic acid group can be transformed into other important functional derivatives.
One notable derivative is the acid hydrazide . The synthesis of quinoline-4-carboxylic acid hydrazides has been reported, which can serve as versatile intermediates for the preparation of more complex heterocyclic systems. researchgate.netacs.org For example, 2-methyl-quinoline-4-carboxylic acid (3-ethoxy-4-hydroxy-benzylidene)-hydrazide has been synthesized. sigmaaldrich.com These hydrazides can be further reacted with various aldehydes and other reagents to generate a library of derivatives. acs.org
The conversion of the carboxylic acid to an acyl halide provides a highly reactive intermediate that can be readily converted to a wide range of other derivatives. This is typically achieved by treating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Substitution Patterns on the Benzo[g]quinoline Core
Modification of the benzo[g]quinoline ring system itself offers another avenue for structural diversification. Various substituents can be introduced at different positions on the aromatic core, influencing the electronic properties and steric profile of the molecule.
Introduction of Aryl and Heteroaryl Substituents
The introduction of aryl and heteroaryl groups onto the benzo[g]quinoline core can be achieved through several synthetic strategies. One common method involves the three-component Doebner reaction, where an aniline (B41778) (such as 1-naphthylamine (B1663977) for the benzo[g]quinoline system), an aldehyde, and pyruvic acid are condensed to form the substituted quinoline-4-carboxylic acid. acs.orgnih.govacs.org By varying the aldehyde component, a wide range of 2-aryl or 2-heteroaryl substituted derivatives can be synthesized. acs.org This reaction has been shown to be effective with various aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. acs.org
Another approach involves the Friedländer synthesis, which can be used to prepare benzo[g]quinoline derivatives with substituents at the 2- and 4-positions. nih.gov For example, 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline has been synthesized using this method. nih.gov
| Reactants | Reaction Type | Substituent Position | Reference |
| 1-Naphthylamine, Aryl Aldehyde, Pyruvic Acid | Doebner Reaction | 2-Aryl | acs.orgnih.govacs.org |
| 2-Amino-naphthalene derivative, Ketone | Friedländer Synthesis | 2- and 4-Aryl | nih.gov |
Alkylation and Acylation Strategies
Alkylation of the benzo[g]quinoline core can be challenging. However, methods developed for the C-4 alkylation of isoquinolines using a temporary dearomatization strategy might be applicable. acs.org This involves the reaction of the heterocycle with a nucleophilic reagent like benzoic acid and an electrophile such as a vinyl ketone. acs.org The N-alkylation of quinoline-4-carboxylate (B1235159) derivatives has also been reported, where the nitrogen atom of the quinoline (B57606) ring is alkylated using reagents like propargyl bromide. researchgate.net
Acylation reactions, such as Friedel-Crafts acylation, can be used to introduce acyl groups onto the aromatic rings of the benzo[g]quinoline system. For instance, the Friedel-Crafts acylation of 1,4-difluorobenzene (B165170) with a diacid anhydride (B1165640) derived from a quinoxaline (B1680401) system has been described, a strategy that could be adapted for benzo[g]quinoline derivatives. mdpi.com
Halogenation and Nitro Group Introduction
Halogenation of the benzo[g]quinoline ring system can provide valuable intermediates for further functionalization through cross-coupling reactions. While direct halogenation can sometimes lead to a mixture of products, specific methods have been developed for related systems. Decarboxylative halogenation offers a route to introduce a halogen at the 4-position by replacing the carboxylic acid group. acs.orgnih.gov For example, the bromodecarboxylation of quinoline-4-carboxylic acids bearing a 3-hydroxy or 3-amino substituent can be achieved with N-bromosuccinimide (NBS). acs.org
Nitro group introduction onto the aromatic core is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. mdpi.com The position of nitration is directed by the existing substituents on the ring. For example, the nitration of 2-arylamino-3-chloro-1,4-naphthoquinones, precursors to benzo[g]quinoxaline-5,10-diones, occurs on the arylamino group. mdpi.com The synthesis of 3-nitrobenzo[h]quinolines has also been reported. nih.gov
| Reaction | Reagent(s) | Product | Reference |
| Bromodecarboxylation | N-Bromosuccinimide (NBS) | 4-Bromoquinoline derivative | acs.org |
| Electrophilic Nitration | Nitric Acid, Sulfuric Acid | Nitro-substituted derivative | mdpi.com |
Development of Hybrid Molecules Incorporating the this compound Scaffold
The strategic fusion of the this compound framework with other heterocyclic moieties represents a significant avenue in medicinal chemistry for the development of novel hybrid molecules. This approach aims to combine the distinct chemical and biological attributes of each component within a single molecular entity, potentially leading to synergistic or novel functionalities. The derivatization of the this compound scaffold allows for the creation of a diverse array of complex structures with tailored properties.
Benzo[g]quinoline-Benzimidazole Hybrids
The combination of quinoline and benzimidazole (B57391) rings into a single hybrid structure has garnered considerable attention from researchers. sci-hub.senih.gov Both quinoline and benzimidazole are prominent pharmacophores known for a wide spectrum of biological activities. sci-hub.se The resulting hybrid molecules often exhibit enhanced or novel properties compared to their individual components.
A key strategy for synthesizing such hybrids involves using a quinoline-4-carboxylic acid derivative as a starting point. For instance, a general and effective method involves the condensation of a quinoline-4-carboxylic acid with an ortho-phenylenediamine in the presence of an acid catalyst, such as phosphoric acid, to construct the benzimidazole ring system. sci-hub.se This approach can be adapted for the this compound scaffold.
In a closely related synthesis, novel 2-(1H-benzo[d]imidazol-2-yl)quinoline-4-carboxylic acid derivatives have been successfully prepared through the reaction of 2-acetylimidazoles with isatin. researchgate.net This reaction provides a direct route to quinoline-4-carboxylic acids bearing a benzimidazole substituent at the 2-position. The flexibility of these synthetic routes allows for the introduction of various substituents on both the benzo[g]quinoline and benzimidazole rings, enabling fine-tuning of the molecule's properties.
Table 1: Synthesis of Quinoline-Benzimidazole Hybrids
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Type |
|---|---|---|---|
| Quinoline-4-carboxylic acid | o-Phenylenediamine | Condensation | 2-(Quinolin-2-yl)-1H-benzo[d]imidazole |
| 2-Acetylimidazole | Isatin | Pfitzinger-type reaction | 2-(1H-benzo[d]imidazol-2-yl)quinoline-4-carboxylic acid |
Other Fused and Conjugated Ring Systems
Beyond benzimidazole hybrids, the this compound scaffold is a versatile platform for constructing a variety of other fused and conjugated ring systems. These modifications can significantly alter the planarity, electronic properties, and steric profile of the parent molecule, leading to new applications.
One common strategy to create conjugated systems is through the formation of chalcone (B49325) hybrids. nih.gov This typically involves a Claisen-Schmidt condensation between a ketone precursor, which can be derived from this compound, and an aromatic aldehyde. The resulting α,β-unsaturated ketone system extends the conjugation of the benzo[g]quinoline core. For example, fourteen novel quinoline-4-carboxylic acid-chalcone hybrids were synthesized via this method. nih.gov
The development of fused ring systems often employs cycloaddition reactions. A facile and efficient two-step pathway has been used for benzo[f]quinoline (B1222042) derivatives, which involves the quaternization of the benzoquinoline nitrogen followed by a [3+2] dipolar cycloaddition reaction. nih.gov This strategy can be extrapolated to the benzo[g]quinoline series to generate novel polycyclic architectures. For instance, this approach has been used to create isoindolo-benzo[f]quinoline structures. nih.gov
More complex fused systems have also been synthesized. For example, 12H-benzoimidazo[10,20:1,2]pyrrolo[3,4-b]quinoline derivatives were prepared through an intramolecular Povarov reaction, showcasing the potential for creating highly complex, multi-ring systems from simpler quinoline precursors. researchgate.net These advanced derivatization strategies open the door to a wide range of structurally diverse molecules based on the this compound framework.
Table 2: Synthesis of Fused and Conjugated Quinoline Systems
| Precursor | Reagent(s) | Reaction Type | Resulting System |
|---|---|---|---|
| Quinoline-3-ketone derivative | Aromatic aldehyde | Claisen-Schmidt Condensation | Quinoline-chalcone hybrid (Conjugated) |
| Benzo[f]quinoline | Reactive halides, Dipolarophiles | Quaternization, [3+2] Cycloaddition | Fused polycyclic systems (e.g., Isoindolo-benzo[f]quinoline) |
Structure Activity Relationship Sar Studies of Benzo G Quinoline 4 Carboxylic Acid Derivatives
Elucidation of Key Structural Determinants for Biological Interactions
SAR studies have pinpointed three principal regions of the benzo[g]quinoline-4-carboxylic acid scaffold where molecular modifications significantly influence biological activity. These regions are the C-2 position of the quinoline (B57606) ring, the C-4 carboxylic acid group, and the fused benzo portion of the molecule. A systematic analysis of these areas has provided a deeper understanding of the pharmacophore required for potent biological interactions.
The substituent at the C-2 position of the quinoline ring has been identified as a critical determinant of biological activity. Research has consistently shown that this position requires bulky and hydrophobic groups to achieve potent inhibition of various enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), a key target in cancer and autoimmune diseases. nih.gov
For instance, in a series of quinoline carboxylic acid analogs, the introduction of a biphenyl (B1667301) group at the C-2 position was found to be essential for high inhibitory activity against L1210 dihydroorotate dehydrogenase. nih.gov Further modifications to this biphenyl moiety, such as the addition of fluorine atoms, as seen in the potent DHODH inhibitor brequinar (B1684385), further modulate the activity. The necessity for a large, lipophilic substituent at C-2 suggests that this part of the molecule interacts with a hydrophobic pocket in the target enzyme's active site. nih.gov
The importance of the C-2 substituent is further highlighted in studies of other quinoline derivatives. For example, in a study of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the presence of the 4-methylphenyl group at the C-2 position contributed to enhanced antioxidant activity compared to a simple methyl group at the same position. ui.ac.id This indicates that the electronic and steric properties of the C-2 substituent can be fine-tuned to optimize different types of biological activities.
Table 1: Influence of C-2 Substituents on Biological Activity
| Compound | C-2 Substituent | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition, highlighting the need for a bulky, hydrophobic group. | nih.gov |
| 2-Methylquinoline-4-carboxylic acid | Methyl | Antioxidant Activity (DPPH assay) | Moderate antioxidant activity. | ui.ac.id |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 4-Methylphenyl | Antioxidant Activity (DPPH assay) | Enhanced antioxidant activity compared to the 2-methyl analog. | ui.ac.id |
The carboxylic acid group at the C-4 position is another crucial element for the biological activity of this class of compounds. Its presence is often essential for forming key interactions with biological targets, such as hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site. nih.gov The acidic nature of the carboxylic acid group allows it to be ionized at physiological pH, which can be critical for binding to positively charged residues like arginine. nih.gov
In studies of DHODH inhibitors, the C-4 carboxylic acid was found to be strictly required, with its corresponding salts also showing activity. nih.gov The carboxylate of brequinar, for example, is proposed to form a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the DHODH active site. nih.gov This interaction anchors the inhibitor in the binding pocket, allowing the rest of the molecule to adopt a favorable conformation for further interactions.
In the case of brequinar and its analogs, a fluorine atom at the C-6 position of the benzo[g]quinoline ring was found to be optimal for DHODH inhibitory activity. nih.gov This suggests that an electron-withdrawing group at this position enhances the compound's potency. The introduction of substituents on the benzo ring can also affect the planarity of the molecule and its ability to participate in π-stacking interactions with aromatic amino acid residues in the binding site.
Further research into benzo[f]quinoline (B1222042) derivatives has also shown that substitutions on the benzo ring can significantly impact antibacterial and antifungal activity. nih.gov The nature and position of these substituents can be fine-tuned to achieve desired biological effects, indicating the versatility of the benzoquinoline scaffold in medicinal chemistry.
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives provides insights into the spatial arrangement of the key functional groups and how this influences their interaction with biological targets. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for studying the bioactive conformations of these compounds. nih.govnih.govmdpi.com
Molecular docking studies have been employed to predict the binding modes of quinoline-4-carboxylic acid derivatives within the active sites of their target enzymes. mdpi.com These studies often reveal that the planar quinoline ring system serves as a scaffold, positioning the crucial C-2 and C-4 substituents for optimal interaction with specific amino acid residues. For example, in the case of DHODH inhibitors, the quinoline core is thought to engage in hydrophobic interactions within a channel in the enzyme's active site. nih.gov
Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the flexibility of the ligand within the binding site. tubitak.gov.tr For some quinoline derivatives, free rotation around certain bonds can lead to different conformations, and understanding which of these are energetically favorable is key to designing more rigid and potent inhibitors. tubitak.gov.tr The conformational arrangement of the molecule can influence its ability to form key hydrogen bonds and hydrophobic interactions, which are critical for its biological function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound analogs, QSAR studies can provide predictive models that aid in the design of new, more potent derivatives. These models are built by correlating various molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with the observed biological activity. researchgate.net
A typical QSAR study involves several steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
QSAR models have been successfully applied to various series of quinoline derivatives to predict their activity as, for example, anticancer agents or enzyme inhibitors. These models can identify the most influential descriptors for a particular biological activity, thereby providing valuable insights into the SAR. For instance, a QSAR model might reveal that a specific combination of lipophilicity, electronic properties, and steric factors is optimal for the desired biological effect. This information can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity for synthesis and testing.
Mechanistic Investigations of Benzo G Quinoline 4 Carboxylic Acid at the Molecular Level in Vitro and Theoretical
Molecular Interactions with Biomolecules
The tetracyclic aromatic structure of Benzo[g]quinoline-4-carboxylic acid suggests a potential for interaction with biological macromolecules such as nucleic acids and proteins. These interactions are fundamental to its observed biological effects.
DNA Binding Mechanisms, including Intercalation
While direct studies on the intercalation of this compound with DNA are limited, research on closely related quinoline (B57606) derivatives provides strong evidence for this mechanism of action. The planar aromatic rings of quinoline compounds are capable of inserting between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This action can interfere with DNA replication and transcription, leading to cytotoxic effects.
Furthermore, studies on benzo[h]quinoline (B1196314) derivatives, isomers of the title compound, have shown their ability to bind to G-quadruplexes, which are specialized four-stranded DNA structures. nih.gov These derivatives were found to have a binding affinity (Ka) in the range of 3 x 10(5) M(-1) and exhibited a 10-fold selectivity for quadruplex DNA over duplex DNA. nih.gov This suggests that compounds with the benzoquinoline scaffold have a propensity to interact with non-canonical DNA structures, which are implicated in the regulation of gene expression and are considered emerging targets in cancer therapy. nih.gov
Protein Binding Dynamics
The interaction of quinoline-4-carboxylic acid derivatives with various proteins has been a subject of investigation. These interactions are often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The carboxylic acid moiety is a key feature, often participating in salt bridges or hydrogen bonds with amino acid residues in protein active sites. nih.gov
For instance, molecular docking studies of quinoline-4-carboxylic acid derivatives with human topoisomerase IIα have demonstrated that these compounds can fit within the ATPase domain of the enzyme, suggesting a mechanism for their anticancer activity. researchgate.net The binding is stabilized by interactions with key amino acid residues, and a good correlation has been observed between the calculated interaction energies and the experimental inhibitory concentrations. researchgate.net
Enzyme Inhibition Kinetics and Characterization
This compound and its analogs have been identified as inhibitors of several key enzymes, with their inhibitory mechanisms being a significant area of research.
Competitive Inhibition Mechanisms
While specific kinetic studies on this compound are not widely available, research on related quinoline derivatives often points towards a competitive mode of inhibition. For example, in the case of protein kinase CK2, inhibitors based on the 3-carboxy-4(1H)-quinolone scaffold have been shown to be ATP competitive. This indicates that these molecules vie with the enzyme's natural substrate, ATP, for binding to the active site.
Inhibition of Specific Enzyme Targets (e.g., SIRT3, α-Glucosidase, Alkaline Phosphatases, Protein Kinase CK2, Dihydroorotate (B8406146) Dehydrogenase, TACE)
Derivatives of quinoline-4-carboxylic acid have demonstrated inhibitory activity against a range of specific enzyme targets.
SIRT3: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase. One such derivative, molecule P6, exhibited an IC50 value of 7.2 µM for SIRT3, showing selectivity over SIRT1 and SIRT2. nih.gov
α-Glucosidase: Quinoline-based compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, quinoline-based-benzo[d]imidazole derivatives have shown significant inhibitory potential, with some analogs exhibiting IC50 values in the low micromolar range. researchgate.net
Alkaline Phosphatases (APs): The quinoline-4-carboxylic acid scaffold is considered highly potent for the development of alkaline phosphatase inhibitors. Various derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). nih.gov
Protein Kinase CK2: As mentioned, derivatives of 3-carboxy-4(1H)-quinolones are competitive inhibitors of protein kinase CK2.
Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids are a known class of DHODH inhibitors. Structure-activity relationship studies have led to the discovery of potent analogs with IC50 values in the nanomolar range. nih.govnih.gov These inhibitors are designed to interact with the brequinar (B1684385) binding pocket of the enzyme. nih.gov
TACE: There is currently no publicly available research specifically detailing the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) by this compound.
Table 1: Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives against Various Enzymes
| Enzyme Target | Derivative Type | IC50/Ki Value | Reference |
| SIRT3 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | IC50 = 7.2 µM | nih.gov |
| α-Glucosidase | Quinoline-based-benzo[d]imidazole derivatives | IC50 values in the range of 3.2 ± 0.3 to 185.0 ± 0.3 µM | researchgate.net |
| Alkaline Phosphatase (h-TNAP) | Quinoline-4-carboxylic acid derivatives | Potent inhibition observed | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Quinoline-based analogues | IC50 values as low as 9.71 ± 1.4 nM | nih.govnih.gov |
Note: The data presented is for derivatives of quinoline-4-carboxylic acid and may not be representative of this compound itself.
Cellular Pathway Modulation Studies (in vitro, non-clinical)
The molecular interactions and enzyme inhibition capabilities of quinoline derivatives translate into the modulation of various cellular pathways, often leading to outcomes such as cell cycle arrest and apoptosis.
In vitro studies on 2,4-disubstituted-benzo[g]quinoxaline derivatives, which share a similar core structure with the title compound, have demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7). nih.gov These compounds were found to activate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl2. nih.gov Furthermore, these derivatives can cause cell cycle arrest, highlighting their potential to interfere with cancer cell proliferation. nih.gov
The inhibition of enzymes like DHODH by quinoline-4-carboxylic acid derivatives directly impacts cellular metabolism by inducing pyrimidine (B1678525) depletion. nih.gov This halts the cell cycle at the S-phase, a critical stage for DNA synthesis and cell growth. nih.gov
Inhibition of Bacterial Capsule Biogenesis (e.g., E. coli UT189)
A significant area of research for this compound derivatives has been the inhibition of bacterial capsule formation, a key virulence factor for many pathogenic bacteria, including uropathogenic Escherichia coli (UPEC). A specific derivative, 2-(4-phenylphenyl)-benzo[g]quinoline-4-carboxylic acid, often designated as C7, has been identified as a prototype small molecule inhibitor of capsule biogenesis. nih.govnih.gov
The primary mechanism of action for C7 was elucidated through a high-throughput screen designed to identify inhibitors of E. coli Group 2 capsule production. plos.orgplos.org This screening process utilized a K1 capsule-specific bacteriophage, K1F, which requires the presence of the K1 polysaccharide capsule on the bacterial surface for successful infection and subsequent lysis of the host bacterium. nih.govgoogle.com In the presence of an effective inhibitor of capsule biogenesis, the K1F phage is unable to bind to and lyse the target E. coli cells, thus allowing the bacteria to grow. nih.govgoogle.com
Research findings demonstrated that C7 reproducibly inhibited K1F phage-mediated lysis of the UPEC K1 strain UTI89, a derivative of the UT189 strain, in a dose-dependent manner. nih.govplos.org The inhibitory effect was observed to reach saturation at approximately 25 µM, with about 50% inhibition of phage lysis occurring at concentrations between 12.5 µM and 25 µM. nih.govplos.org This suggests that C7 interferes with the synthesis or assembly of the K1 capsule on the bacterial surface.
Further evidence for the capsule-specific activity of C7 was obtained using an engineered E. coli K-12:K1 strain, EV36. When this strain was grown in the presence of 100 µM C7, it became highly susceptible to lysis by the T7 phage, which is normally blocked by the K1 capsule. nih.gov This indicates that the inhibition of capsule production by C7 exposes the underlying bacterial surface, allowing the T7 phage to attach and lyse the cells. The activity of C7 is not limited to the K1 capsule, as it also demonstrated inhibition of K5 bacteriophage lysis in the UPEC K5 pyelonephritis isolate DS17. nih.gov
The molecular target of C7 within the capsule biogenesis pathway has not been fully elucidated, though it is known to affect the kpsM-dependent translocation of capsular polysaccharides to the cell surface. nih.gov By inhibiting this process, C7 effectively attenuates a critical virulence mechanism of pathogenic E. coli. nih.govesp.org It is important to note that C7 itself does not appear to have a direct bactericidal effect on the in vitro growth and viability of E. coli in the absence of immune factors. nih.govresearchgate.net
| Compound | Target Strain | Assay | Concentration for ~50% Inhibition | Saturation Concentration |
|---|---|---|---|---|
| 2-(4-phenylphenyl)-benzo[g]quinoline-4-carboxylic acid (C7) | E. coli K1 strain UTI89 | K1F Phage Lysis Inhibition | 12.5–25 µM | ~25 µM |
Modulation of Apoptosis Pathways (e.g., targeting PDK1)
Currently, there is a lack of specific mechanistic studies in the scientific literature investigating the direct role of this compound or its simple derivatives in the modulation of apoptosis pathways through the targeting of phosphoinositide-dependent protein kinase-1 (PDK1). While research exists on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives potentiating apoptosis by targeting PDK1, these compounds are structurally distinct from this compound. nih.gov
Anti-proliferative Effects in Cancer Cell Lines (Mechanistic Focus)
Based on available scientific literature, there are no specific in vitro or theoretical studies focused on the anti-proliferative effects and underlying mechanisms of this compound in cancer cell lines. Research in this area has centered on related but different heterocyclic structures, such as imidazo[4,5-c]quinoline scaffolds, as potential anti-proliferative agents.
Computational Chemistry and Molecular Modeling Studies of Benzo G Quinoline 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular structure and reactivity of Benzo[g]quinoline-4-carboxylic acid at the electronic level. These methods allow for the detailed investigation of properties that are otherwise difficult to measure.
Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. It is employed to predict a wide array of properties for complex molecules like this compound, from its three-dimensional structure to its reactivity and spectroscopic characteristics.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), would be used to predict its optimal geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, which governs its chemical behavior, is also elucidated. This includes the distribution of electrons and the nature of the chemical bonds within the fused aromatic rings and the carboxylic acid functional group. The planarity of the benzo[g]quinoline system and the orientation of the carboxylic acid group are key outcomes of this analysis.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
Note: The following data is illustrative of typical outputs from a DFT geometry optimization. Specific calculated values for this molecule are not available in the referenced literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| C-C (aromatic) | ~1.39 - 1.42 Å | |
| C-N (quinoline) | ~1.33 - 1.38 Å | |
| Bond Angles | O=C-O | ~123° |
| C-C-N (quinoline) | ~118° - 122° | |
| Dihedral Angle | C(ring)-C(ring)-C(acid)-O | ~0° or ~180° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the extensive π-conjugated system is expected to result in a relatively small energy gap, indicating its potential for electronic transitions and participation in chemical reactions. This analysis helps in understanding its potential as a photosensitizer or in other applications involving electronic excitations.
Table 2: Frontier Orbital Energies and Related Properties of this compound (Illustrative)
Note: The following data is illustrative. Specific calculated values for this molecule are not available in the referenced literature.
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.7 |
| Ionization Potential | -E(HOMO) | 6.2 |
| Electron Affinity | -E(LUMO) | 2.5 |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline (B57606) ring. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating a site susceptible to nucleophilic attack.
Non-linear optical (NLO) properties describe a material's ability to alter the properties of light, such as its frequency or phase, and are crucial for applications in optoelectronics and photonics. Computational methods can predict the NLO behavior of a molecule by calculating its molecular polarizability (α) and first-order hyperpolarizability (β).
Molecules with large conjugated π-electron systems, charge asymmetry, and donor-acceptor groups often exhibit significant NLO responses. The structure of this compound, featuring an extended aromatic system (electron donor) and a carboxylic acid group (electron acceptor), suggests it may possess notable NLO properties. DFT calculations would quantify the hyperpolarizability to assess its potential for use in NLO materials.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Ab Initio and Semiempirical Methods
Ab initio and semiempirical quantum mechanical methods are fundamental to understanding the intrinsic properties of this compound. These methods are used to calculate the electronic structure, molecular geometry, and other properties from first principles, without empirical parameters (ab initio), or with some level of approximation and parameterization (semiempirical).
Theoretical studies on related quinoline carboxylic acids have utilized these methods to investigate their molecular structure and properties. For instance, in a study of quinoline-2-carboxylic acid, both Hyperchem.8 and Gaussian programs were used for theoretical treatment in the gas phase. researchgate.net Such calculations can provide information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Furthermore, these methods can elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding the reactivity and interaction potential of the molecule.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility and time-dependent behavior of this compound and its complexes. By simulating the motion of atoms and molecules over time, MD can reveal the accessible conformations of the ligand and how it adapts to the binding site of a receptor.
MD simulations are crucial for understanding the stability of protein-ligand complexes. chemisgroup.us For example, in studies of quinoline derivatives, MD simulations have been used to assess the stability of the ligand within the binding pocket of its target. mdpi.com The root mean square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of its stability. A stable binding is indicated by a low and fluctuating RMSD around an average value. Conformational sampling through MD simulations is also essential for obtaining a representative ensemble of structures that can be used for subsequent analyses, such as binding free energy calculations.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation.
Molecular docking studies have been instrumental in identifying potential biological targets for quinoline derivatives and predicting how they bind. The process involves placing the ligand in various orientations and conformations within the receptor's active site and scoring them based on a scoring function that estimates the binding affinity. nih.gov
For instance, docking studies on benzo[f]quinoline (B1222042) derivatives have been performed to understand their interaction with HCV NS5B polymerase. nih.gov The results of these studies provide a binding energy value, which is an estimate of the strength of the interaction, and a predicted binding pose. In one such study, a benzo[f]quinoline derivative exhibited a binding energy of -8.4812 kcal/mol, suggesting a strong interaction with the target. nih.gov Similarly, docking of quinoline-based compounds into the active site of the PI3K target has been performed, with binding affinities ranging from -6.32 to -7.65 kcal mol−1. nih.gov These predictions help in understanding the key interactions that stabilize the complex and can guide the design of more potent inhibitors.
A detailed analysis of the interactions between the ligand and the amino acid residues of the receptor's active site is crucial for understanding the basis of molecular recognition. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the case of benzo[f]quinoline derivatives, docking studies have revealed specific interactions with key amino acid residues. For example, a potent benzimidazole (B57391) derivative was shown to form hydrogen bonds and pi-hydrogen interactions with CYS 366 and ASN 411 of HCV NS5B polymerase. nih.gov In another study, molecular docking of quinoline carboxamides at the putative bacterial target enzymes suggested that their antimicrobial potency could be due to favorable binding at the fluoroquinolone binding site of the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV. mdpi.com The identification of these specific interactions is critical for structure-activity relationship (SAR) studies and for the rational design of new analogs with improved affinity and selectivity.
Binding Free Energy Calculations (e.g., MM/GBSA)
While molecular docking provides a rapid estimation of binding affinity, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy of a protein-ligand complex. This method combines molecular mechanics energies with a continuum solvation model to provide a more rigorous estimate of the binding affinity.
The MM/GBSA method calculates the binding free energy (ΔG_bind) by considering various energy components, including van der Waals energy (E_vdW), electrostatic energy (E_ele), the polar contribution to the solvation free energy (G_GB), and the nonpolar contribution to the solvation free energy (G_SA). researchgate.net The solute entropy term is sometimes excluded as it rarely improves the correlation with experimental results. researchgate.net
MM/GBSA calculations have been successfully applied to various systems, including those involving quinoline derivatives. For example, this method was used to calculate the binding free energies of GPER-ligand complexes, revealing thermodynamically favorable interactions. nih.gov In another study, the MM-GBSA algorithm was used to rescore docked poses of pyrido fused imidazo[4,5-c]quinolines against the PI3K target, helping to eliminate false positive predictions. nih.gov The results from MM/GBSA calculations can provide a more accurate ranking of compounds and a deeper understanding of the energetic contributions to binding.
Development of Predictive Models for Biological Activity
The data generated from computational studies, including molecular descriptors, docking scores, and binding free energies, can be used to develop quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
While specific QSAR models for this compound were not identified in the provided search results, the principles of their development are well-established. By correlating calculated molecular properties with experimentally determined biological activities (e.g., IC50 values), predictive models can be built. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The development of such models is a key aspect of modern drug discovery and can significantly accelerate the identification of lead compounds.
Advanced Analytical and Spectroscopic Characterization in Benzo G Quinoline 4 Carboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of Benzo[g]quinoline-4-carboxylic acid, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. Both ¹H-NMR and ¹³C-NMR are used to map the carbon and hydrogen framework of this compound.
In ¹H-NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the fused aromatic rings of the benzo[g]quinoline core are expected to appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring protons, providing critical information about their relative positions. The acidic proton of the carboxylic acid group (–COOH) is highly characteristic, typically appearing as a broad singlet at a very downfield chemical shift, often greater than 12 δ, with its exact position being dependent on solvent and concentration. researchgate.net
¹³C-NMR spectroscopy provides information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly diagnostic, resonating far downfield (typically >165 ppm). The aromatic and heterocyclic carbons would appear in the approximate range of 110-150 ppm.
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 9.5 | Complex splitting patterns (multiplets, doublets) expected due to proton-proton coupling. |
| ¹H | Carboxylic Acid (-COOH) | > 12.0 | Typically a broad singlet; position is concentration and solvent dependent. researchgate.net |
| ¹³C | Carboxylic Acid (C=O) | > 165 | Characteristic downfield signal for the carbonyl carbon. |
| ¹³C | Aromatic (Ar-C) | 110 - 150 | Multiple signals corresponding to the unique carbons in the fused ring system. |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound. This technique is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass. For this compound, the protonated molecule [M+H]⁺ would be observed in positive-ion mode ESI (Electrospray Ionization).
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO₂ |
| Monoisotopic Mass | 223.0633 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 224.0706 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure, often showing characteristic losses of small neutral molecules such as CO₂ (44 Da) or the entire COOH radical (45 Da) from the parent ion.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net The most prominent features would be from the carboxylic acid group, including a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the aromatic ring system typically lowers the carbonyl stretching frequency. libretexts.org Other expected absorptions include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and a series of C=C and C=N bond stretches in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O–H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C–H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Strong |
| C=C / C=N (Aromatic Rings) | Stretching | 1450 - 1650 | Medium to Strong |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region. The spectrum would be characterized by π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. masterorganicchemistry.com These high-energy transitions are responsible for the main absorption bands. Additionally, the presence of the nitrogen atom with its lone pair of electrons allows for n→π* transitions, which are typically weaker in intensity and occur at longer wavelengths. masterorganicchemistry.com The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity.
| Electronic Transition | Orbital Change | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | Shorter Wavelength (Higher Energy) | High |
| n → π | Non-bonding n to Antibonding π | Longer Wavelength (Lower Energy) | Low |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.
Molecular Conformation: Determination of the planarity of the fused aromatic ring system and the orientation of the carboxylic acid group relative to the ring.
Intermolecular Interactions: Identification of hydrogen bonding patterns, particularly the dimerization of carboxylic acid groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.gov
This technique provides unequivocal proof of structure and offers insights into the solid-state behavior of the compound.
| Structural Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Distances & Angles | Confirmation of molecular geometry and bonding. |
| Torsion Angles | Information on molecular conformation and planarity. |
| Intermolecular Contacts | Details of hydrogen bonds and other non-covalent interactions. nih.gov |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. nih.gov
A typical HPLC method for purity assessment would involve:
Stationary Phase: A reversed-phase column (e.g., C18) where a nonpolar stationary phase is used.
Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (often with an acid like formic acid or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol.
Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum).
By analyzing the resulting chromatogram, the purity of a sample can be determined by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks. HPLC is also invaluable for monitoring the progress of chemical reactions during its synthesis. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quinoline-4-carboxylic acid derivatives. Its high resolution and sensitivity make it ideal for determining the purity of synthesized this compound, separating it from starting materials, byproducts, and isomers.
In a typical application, reversed-phase HPLC is employed. This method utilizes a nonpolar stationary phase (commonly a C18-silica column) and a polar mobile phase. For acidic compounds like this compound, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or acetate buffer). Adjusting the pH of the buffer is critical to ensure the carboxylic acid is in a consistent protonation state, which leads to sharp, symmetrical peaks and reproducible retention times. Detection is commonly achieved using a UV-Vis spectrophotometer, as the extended aromatic system of the benzo[g]quinoline moiety exhibits strong absorbance in the UV range.
While specific retention data for this compound is not widely published, the analytical conditions can be inferred from methods developed for structurally related aromatic carboxylic acids.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Value/Type |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium (B1175870) Acetate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a specific wavelength (e.g., 240-255 nm) |
| Temperature | Ambient or controlled (e.g., 50°C) |
Note: This table represents typical starting conditions for method development for compounds similar to this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. Syntheses of quinoline-4-carboxylic acids, for example through the Pfitzinger or Doebner reactions, are frequently monitored using this technique. nih.govnih.govacs.org
The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar organic solvents (e.g., hexane and ethyl acetate). As the eluent moves up the plate by capillary action, it separates the components of the reaction mixture based on their differing affinities for the stationary and mobile phases.
The progress of the reaction is visualized by observing the spots on the TLC plate under UV light (typically at 254 nm), where aromatic compounds like benzoquinolines appear as dark spots. A successful reaction is indicated by the gradual disappearance of the spots corresponding to the starting materials and the concurrent appearance and intensification of a new spot corresponding to the desired product, which will have a distinct Retention Factor (Rf) value.
Table 2: Typical Setup for TLC Reaction Monitoring of Quinoline (B57606) Synthesis
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates nih.gov |
| Mobile Phase (Eluent) | A mixture of solvents, e.g., Hexane:Ethyl Acetate or Toluene:Ethanol |
| Application | Spotting of starting materials and reaction mixture aliquots |
| Visualization | UV lamp (254 nm) |
| Analysis | Comparison of Rf values of reactants and products |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of conjugated organic molecules like this compound. CV provides information on the oxidation and reduction potentials of a compound, offering insights into the stability of its charged states and the energies of its frontier molecular orbitals (HOMO and LUMO).
While specific CV data for this compound is scarce, studies on closely related benzoquinoline derivatives demonstrate the utility of this technique. For instance, research on benzo[h]quinolin-10-ol derivatives, which share a similar extended aromatic core, has been conducted to determine their electrochemical behavior. nih.gov In these experiments, the compound of interest is dissolved in a solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in DMF) and subjected to a cycling potential sweep. nih.gov
The resulting voltammogram plots current against applied potential. The potential at which a sharp increase in current occurs corresponds to an oxidation or reduction event. A study on a benzo[h]quinolin-10-ol derivative identified an onset oxidation potential (Eoxonset) at 0.53 V. nih.gov This value represents the energy required to remove an electron from the molecule's highest occupied molecular orbital. Such data is vital for designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, where the energy levels must be precisely matched with other materials in the device. nih.gov
Table 3: Electrochemical Data for a Structurally Related Benzoquinoline Derivative
| Compound | Technique | Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+ |
|---|---|---|
| 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Cyclic Voltammetry (CV) | 0.53 V |
Data from a study on a benzo[h]quinoline (B1196314) derivative, illustrating the type of information gained from electrochemical characterization. nih.gov
Benzo G Quinoline 4 Carboxylic Acid As a Probe and Scaffold in Chemical Biology Research
Design of Benzo[g]quinoline-4-carboxylic Acid as Chemical Probes for Biochemical Investigations
Chemical probes are essential tools for dissecting complex biological processes. The design of such probes often leverages fluorescent scaffolds that can report on their local environment or binding events. The extended aromatic system of the benzo[g]quinoline core suggests intrinsic fluorescent properties that can be modulated by substituents, making it a promising platform for probe development.
A notable example is the development of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside, designated as (BIQ)A. nih.gov This compound was designed as a bioprobe for genetic analysis by incorporating the benzo[g]quinoline moiety into a 3-deaza-2'-deoxyadenosine (B163854) skeleton. nih.gov The researchers synthesized (BIQ)A to monitor its interaction with cytosine in oligodeoxynucleotide (ODN) duplexes. The probe exhibited distinct photophysical properties depending on its protonation state, with dramatic changes observed in its absorption and fluorescence spectra. nih.gov This property allowed for the clear discrimination of cytosine through spectral changes, highlighting the potential of the benzo[g]quinoline scaffold in designing sensitive probes for nucleic acid studies. nih.gov
The design strategy for such probes often involves the synthesis of derivatives that can mimic natural molecules while carrying a reporter tag. For instance, in the broader context of chemical probe design, strategies like incorporating fluorinated groups (e.g., trifluoroethyl or trifluoromethyl) have been used to create probes for studying metabolism, where the fluorine atom serves as a sensitive reporter for ¹⁹F-NMR studies. ljmu.ac.uk Another approach is the "click" chemistry-compatible design, where an alkyne derivative of a molecule of interest is synthesized to allow for the attachment of various payloads, such as fluorescent dyes or affinity tags. ljmu.ac.uk These principles can be applied to the this compound scaffold to generate a diverse array of chemical probes for biochemical investigations.
Utilization as a Scaffold for Novel Chemical Entities in Medicinal Chemistry
The quinoline-4-carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. researchgate.netresearchgate.net Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The fusion of an additional benzene (B151609) ring to form a benzoquinoline system expands the chemical space and can enhance biological activity and selectivity.
While specific examples for the benzo[g] isomer are limited in extensive literature, research on other benzoquinoline isomers, such as benzo[h]quinoline (B1196314), demonstrates the potential of this class of compounds. For instance, a series of 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov One of these derivatives was identified as a potent and highly selective COX-2 inhibitor, even more potent than the reference drug celecoxib. nih.gov This study underscores how the benzoquinoline scaffold can be systematically modified to achieve high-potency and selective enzyme inhibition.
The synthesis of novel chemical entities based on the quinoline-4-carboxylic acid scaffold often involves multicomponent reactions, such as the Doebner or Pfitzinger reactions, which allow for the generation of a library of derivatives with diverse substitutions. nih.govnih.govresearchgate.netresearchgate.net These synthetic strategies are adaptable for creating derivatives of this compound, enabling the exploration of its potential as a scaffold for new medicinal compounds. The general approach involves reacting an aniline (B41778) derivative, an aldehyde, and pyruvic acid (in the Doebner reaction) or isatin (B1672199) with a ketone (in the Pfitzinger reaction) to construct the quinoline-4-carboxylic acid core. nih.govresearchgate.net
| Compound Class | Scaffold | Biological Activity/Application | Reference |
| (BIQ)A | Benzo[g]imidazo[4,5-c]quinoline | Fluorescent probe for nucleic acid studies | nih.gov |
| Tetrahydrobenzo[h]quinoline derivative | Benzo[h]quinoline-4-carboxylic acid | Selective COX-2 inhibitor | nih.gov |
| 6-(Pyrazolylmethyl) derivatives | Quinoline-3-carboxylic acid | HIV-1 integrase inhibitors | mdpi.com |
| 2-Aryl derivatives | Quinoline-4-carboxylic acid | Multidrug resistance protein 2 (MRP2) inhibitors | nih.gov |
| Various derivatives | Quinoline-4-carboxylic acid | Antibacterial, antifungal, antimalarial, antituberculosis | researchgate.net |
Role in Target Identification and Validation Studies (In Vitro)
A crucial step in drug discovery and chemical biology is the identification and validation of the molecular targets of bioactive compounds. The this compound scaffold and its derivatives can play a significant role in these in vitro studies.
In silico methods are often the first step in identifying potential protein targets. For example, inverse virtual screening (IVS) has been used to identify the molecular target of 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting Leishmania major N-myristoyltransferase as a potential high-affinity target. frontiersin.orgresearchgate.net Such computational predictions are then validated through in vitro experiments.
Once a potential target is identified, in vitro assays are employed to confirm the interaction and determine the inhibitory potency of the compound. For the benzo[h]quinoline-based COX-2 inhibitor, in vitro COX-1/COX-2 inhibition assays were used to determine the IC₅₀ values and selectivity index. nih.gov Molecular docking studies further elucidated the binding mode, showing that the carboxyl group of the quinoline (B57606) ring could interact with key amino acid residues in the enzyme's active site, such as Arg120. nih.gov
Similarly, for other quinoline derivatives, in vitro kinase inhibitory assays have been conducted to evaluate their activity against specific protein kinases. nih.gov For instance, certain 2-arylquinoline-4-carboxylic acid derivatives were evaluated for their ability to inhibit multidrug resistance protein 2 (MRP2). nih.gov
The following table summarizes the in vitro findings for some quinoline-based compounds, illustrating the methodologies used for target validation.
| Compound/Derivative | Investigated Target | In Vitro Assay | Key Finding | Reference |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2/COX-1 | Enzyme inhibition assay | Potent and selective COX-2 inhibitor (IC₅₀ = 0.043 µM) | nih.gov |
| 2-Arylquinoline-4-carboxylic acids | Multidrug resistance protein 2 (MRP2) | Inhibition assay | Identified as MRP2 inhibitors | nih.gov |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | Inverse virtual screening, molecular docking | LmNMT identified as a high-affinity target | frontiersin.orgresearchgate.net |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A kinase | Kinase inhibitory assay | Potent inhibitory activity | nih.gov |
These examples, while not all specific to the benzo[g] isomer, demonstrate a clear workflow for utilizing quinoline-based compounds in target identification and validation, a process that is directly applicable to novel derivatives of this compound.
Future Research Directions and Emerging Avenues for Benzo G Quinoline 4 Carboxylic Acid Studies
Exploration of Novel Synthetic Methodologies for Benzo[g]quinoline-4-carboxylic Acid with Enhanced Sustainability
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern medicinal chemistry. Future research in the synthesis of this compound and its derivatives is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents. tandfonline.comresearchgate.netresearchgate.netresearchgate.netimist.ma
Key areas of exploration include:
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Doebner or Pfitzinger reactions, offer a highly efficient approach to constructing the quinoline (B57606) core. tandfonline.comacs.org Future work will likely focus on adapting and optimizing these reactions for the synthesis of this compound, potentially using water or other green solvents. tandfonline.com A modified Doebner hydrogen transfer strategy has been shown to be effective for producing 4-quinoline carboxylic acid in a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.com This approach offers advantages like mild reaction conditions, excellent conversion rates, and shorter reaction times. tandfonline.com
Catalysis: The use of novel and reusable catalysts is a promising avenue. For instance, the application of ionically tagged magnetic nanoparticles with a urea (B33335) linker has been demonstrated for the preparation of 2-aryl-quinoline-4-carboxylic acids, offering a green and sustainable method. acs.org Microwave-assisted synthesis, often in conjunction with catalysts like p-TSA, has also proven to be a time- and energy-efficient method for generating quinoline-4-carboxylic acid derivatives. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow synthesis presents an opportunity for the large-scale, safe, and efficient production of this compound and its intermediates. This technology can offer precise control over reaction parameters, leading to higher yields and purity. The Doebner hydrogen-transfer reaction, for example, has been successfully scaled up to produce significant quantities of quinoline derivatives. acs.orgnih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Modified Doebner Reaction | One-pot, three-component reaction involving anilines, aldehydes, and pyruvic acid. acs.orgnih.gov | High atom economy, potential for diversity, and adaptability to green solvents. |
| Pfitzinger Reaction | Condensation of isatin (B1672199) with a carbonyl compound. ui.ac.id | Provides a direct route to the quinoline-4-carboxylic acid core. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | Reduced reaction times, often leading to higher yields and cleaner products. |
| Magnetic Nanoparticle Catalysis | Employs magnetically recoverable catalysts. acs.org | Facilitates catalyst separation and reuse, enhancing sustainability. |
Advanced Derivatization Strategies for Enhanced Selectivity and Potency in Biological Systems
The functionalization of the this compound core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. Future research will focus on sophisticated derivatization strategies to create analogues with improved selectivity for their biological targets and enhanced potency. nih.govfrontiersin.orgnih.gov
Promising strategies include:
Substitution at the 2-position: The introduction of various aryl or heterocyclic groups at the C2 position of the quinoline ring has been shown to be a successful strategy for discovering potent inhibitors of various enzymes, such as histone deacetylases (HDACs). frontiersin.org
Modifications of the Carboxylic Acid Group: The carboxylic acid at the C4 position is often crucial for activity. nih.gov However, its conversion to esters, amides, or other bioisosteres can modulate activity, improve cell permeability, and alter pharmacokinetic profiles. For example, quinoline-4-carboxamides have been developed as potent antimalarial agents.
Introduction of Specific Functional Groups: The incorporation of fluorine atoms or other functional groups onto the benzo portion of the molecule can significantly impact its biological activity and metabolic stability. nih.gov
Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic modes of action.
| Derivative Class | Target/Activity | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) Inhibitors | frontiersin.org |
| 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase Inhibitors | nih.govmdpi.com |
| Quinoline-4-carboxamide derivatives | Antimalarial Agents | nih.gov |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for rational drug design. The integration of experimental techniques with computational modeling provides a powerful toolkit for elucidating these mechanisms. dntb.gov.uamdpi.comnih.gov
Future research in this area will likely involve:
X-ray Crystallography: Obtaining crystal structures of this compound derivatives in complex with their target proteins can provide a detailed, atomic-level view of the binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the solution-state conformation of these molecules and their dynamic interactions with biological macromolecules. nih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties and reactivity of the molecules, as demonstrated in a study of benzo[g]pyrimido[4,5-b]quinoline derivatives. dntb.gov.uamdpi.com
Molecular Docking: Docking simulations can predict the binding modes of derivatives within the active site of a target protein, helping to rationalize structure-activity relationships (SAR).
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions that contribute to binding affinity and selectivity.
A study on benzo[g]pyrimido[4,5-b]quinoline derivatives successfully utilized a combination of FT-IR, NMR, GC-MS, and X-ray crystallography for experimental characterization, while DFT calculations provided insights into the molecule's geometry and thermodynamic features. dntb.gov.uamdpi.com This integrated approach confirmed the regioselective formation of the linear isomer, suggesting kinetic control in the reaction. dntb.gov.uamdpi.com
Discovery of New Biological Targets and Elucidation of Novel Pathways
While the anticancer and antimicrobial properties of quinoline derivatives are well-documented, the full therapeutic potential of this compound is likely yet to be realized. nih.govnih.gov Future research will aim to identify novel biological targets and elucidate the molecular pathways through which these compounds exert their effects. nih.govnih.gov
Emerging areas of investigation include:
Kinase Inhibition: Many quinoline-based compounds have been identified as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Screening this compound libraries against a panel of kinases could uncover new and selective inhibitors.
Targeting Protein-Protein Interactions: The disruption of key protein-protein interactions is an emerging strategy in drug discovery. The rigid, planar structure of the benzo[g]quinoline scaffold may make it a suitable platform for designing inhibitors of such interactions.
Modulation of Epigenetic Targets: Beyond HDACs, other epigenetic regulators, such as histone methyltransferases and demethylases, represent potential targets for this compound derivatives.
Antiviral and Antiparasitic Activity: The broad biological activity of quinolines suggests that this compound derivatives may also possess activity against a range of viruses and parasites. A notable discovery in this area is a quinoline-4-carboxamide derivative that exhibits multistage antimalarial activity through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2). nih.gov
Development of Structure-Based Design Principles for this compound Derivatives
As more data on the biological activities and mechanisms of action of this compound derivatives become available, it will be possible to develop robust structure-based design principles. These principles will guide the rational design of new analogues with optimized properties.
Key aspects of this will include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and the correlation of these changes with biological activity will continue to be a cornerstone of the design process. nih.govacs.orggeorgiasouthern.edu SAR studies on quinoline carboxylic acids have identified critical regions for the inhibition of dihydroorotate (B8406146) dehydrogenase, highlighting the importance of bulky hydrophobic substituents at the C2 position and the carboxylic acid at the C4 position. nih.gov
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for a specific biological activity will enable the virtual screening of compound libraries to identify new hits.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their physicochemical properties, further streamlining the design process.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent ligands. The benzo[g]quinoline core could serve as a starting point or a scaffold for fragment-based approaches.
The integration of these computational and experimental strategies will undoubtedly accelerate the discovery and development of the next generation of drugs based on the versatile this compound scaffold.
Q & A
Q. What are the established synthetic methodologies for Benzo[g]quinoline-4-carboxylic acid and its derivatives?
Answer: Common synthetic routes include:
- Condensation reactions : Using isatin derivatives or 2-acetyl benzofuran under acidic conditions to form the quinoline core, followed by functionalization (e.g., esterification, hydrazide formation) .
- Friedländer synthesis : Cyclizing ketones with amino-substituted precursors to introduce aryl groups at the 2-position .
- Cross-coupling : Palladium-catalyzed reactions to attach bromophenyl or methoxyphenyl substituents, as demonstrated in derivatives like 2-(4-bromophenyl)quinoline-4-carboxylic acid .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Answer: Essential methods include:
- NMR spectroscopy (1H/13C): To confirm substitution patterns and aromatic conjugation .
- HPLC-MS : For purity assessment and molecular weight verification .
- Fluorescence spectroscopy : To study electronic properties of the conjugated aromatic system, particularly for sensor applications .
- X-ray crystallography : Used in metal-complex studies to resolve geometric configurations .
Q. What structural modifications enhance the biological activity of this compound derivatives?
Answer: Key modifications include:
- Electron-donating groups (e.g., methoxy at the 2-position) to improve antimicrobial activity .
- 4-Dimethylaminophenyl substitutions to modulate bacterial capsule inhibition efficacy .
- Carboxylic acid derivatization (e.g., esterification) to enhance bioavailability or enable further reactions .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts to improve yields in this compound synthesis?
Answer: Optimization strategies involve:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in Friedländer syntheses .
- Catalyst selection : Transition metals (Pd/Cu) improve cross-coupling reactions for aryl group introduction .
- Microwave-assisted synthesis : Reduces reaction times compared to conventional heating, as shown in cadmium complex syntheses .
Q. What experimental approaches resolve contradictory biological activity data among this compound analogues?
Answer: Strategies include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., comparing 4-phenyl-phenyl vs. 4-dimethylaminophenyl groups) to identify critical functional groups .
- Target-specific assays : Using isogenic bacterial strains to confirm mechanism of action in antimicrobial studies .
- Molecular docking : Identifying binding interactions (e.g., with alkaline phosphatase) to rationalize potency differences .
Q. Which computational strategies effectively predict the enzyme inhibitory potential of novel this compound derivatives?
Answer: Advanced methods include:
- Molecular dynamics simulations : To analyze binding stability with target enzymes like alkaline phosphatase .
- QSAR modeling : Incorporating electronic descriptors (e.g., HOMO-LUMO gaps) to predict inhibitory constants .
- Density functional theory (DFT) : Optimizing substituent orientations for target engagement .
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Answer: Critical protocols include:
- PPE requirements : Nitrile gloves, lab coats, and fume hood use for reactions .
- Exposure limits : Maintaining air concentrations below 1 mg/m³ for Category 4 acute toxicity compounds .
- Emergency procedures : Immediate skin decontamination with soap/water and medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
